![molecular formula C16H12ClN5O4 B2604221 N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide CAS No. 338408-06-3](/img/structure/B2604221.png)
N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide
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Description
N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide (CMNTB) is a small molecule synthesized from the reaction of 3-chloro-4-methoxyphenylacetonitrile and 1H-1,2,4-triazol-1-ylbenzenecarboxylic acid. It is a type of nitrobenzene compound that is widely used in laboratory experiments due to its unique properties. These properties make it an attractive option for a variety of scientific research applications. CMNTB has been studied extensively in recent years, with numerous research studies exploring its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In We will also discuss the potential future directions of CMNTB research.
Scientific Research Applications
- N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide exhibits potent antifungal properties. It inhibits the growth of fungal pathogens by disrupting their cell membranes or interfering with essential metabolic pathways. Researchers have explored its efficacy against various fungal strains, including those causing superficial infections (e.g., dermatophytes) and systemic mycoses (e.g., Candida and Aspergillus species) .
- Studies suggest that this compound also possesses antibacterial activity. It may target bacterial enzymes or cell wall components, leading to bacterial growth inhibition. Researchers have investigated its effectiveness against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
Antibacterial Potential
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O4/c1-26-15-5-3-11(7-12(15)17)20-16(23)10-2-4-13(14(6-10)22(24)25)21-9-18-8-19-21/h2-9H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDZQDKPHMUVKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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